molecular formula C15H20N4O2S B7536803 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No. B7536803
M. Wt: 320.4 g/mol
InChI Key: TWJCACWVCLRGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide, also known as MBTH, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using a variety of methods and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of protein kinase C and the activation of caspase-3. Protein kinase C is an enzyme that plays a key role in cell signaling and is involved in a range of cellular processes, including cell growth, differentiation, and apoptosis. Caspase-3 is a protease that is involved in the initiation of apoptosis, or programmed cell death. By inhibiting protein kinase C and activating caspase-3, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide is thought to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide has also been found to have antioxidant and antimicrobial properties. These properties make N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide a promising compound for the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it easy to work with. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide also has a range of biochemical and physiological effects, making it a versatile compound for a range of experiments. However, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide also has some limitations. It is not yet fully understood how N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide works, and more research is needed to fully understand its mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide for different applications.

Future Directions

There are several future directions for the research and development of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide. One direction is the development of new drugs and therapies based on N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, making it a promising compound for the development of new drugs and therapies. Another direction is the further study of the mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide. More research is needed to fully understand how N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide works and how it can be optimized for different applications. Finally, more research is needed to determine the optimal dosage and administration of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide for different applications.

Synthesis Methods

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 4-methylpiperazine and acetic anhydride. This method has been optimized to produce high yields of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide with a purity of over 99%. Other methods include the reaction of 2-aminobenzothiazole with N-methylpiperazine and acetic anhydride, as well as the reaction of 2-aminobenzothiazole with 4-methylpiperazine and acetic acid.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide has been extensively studied for its potential use in scientific research. It has been found to have a range of biochemical and physiological effects, including the inhibition of protein kinase C, the activation of caspase-3, and the induction of apoptosis in cancer cells. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. These properties make N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide a promising compound for the development of new drugs and therapies.

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-18-5-7-19(8-6-18)10-14(20)17-15-16-12-4-3-11(21-2)9-13(12)22-15/h3-4,9H,5-8,10H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJCACWVCLRGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

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